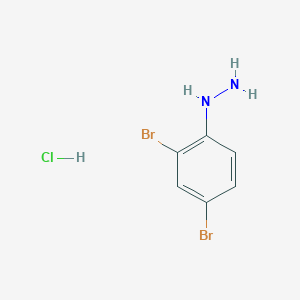

2,4-Dibromophenylhydrazine hydrochloride

Description

2,4-Dibromophenylhydrazine hydrochloride is a halogenated phenylhydrazine derivative characterized by bromine substituents at the 2- and 4-positions of the aromatic ring. Its molecular formula is C₆H₆Br₂N₂·HCl, with a molecular weight of 311.34 g/mol (calculated). This compound is primarily utilized in organic synthesis as a derivatization agent or intermediate, particularly in the preparation of heterocycles or coordination complexes. The electron-withdrawing bromine groups enhance the electrophilicity of the aromatic ring, making it reactive toward nucleophilic substitutions or cyclocondensation reactions .

Properties

IUPAC Name |

(2,4-dibromophenyl)hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Br2N2.ClH/c7-4-1-2-6(10-9)5(8)3-4;/h1-3,10H,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGOIJIDSPMZMCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)Br)NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7Br2ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Substituent Effects and Reactivity

Halogen substituents significantly influence reactivity and stability:

- Bromine vs. Fluorine/Chlorine : Bromine’s larger atomic radius and polarizability enhance leaving-group ability in substitution reactions compared to fluorine or chlorine. For example, this compound undergoes nucleophilic aromatic substitution more readily than (2,4-difluorophenyl)hydrazine hydrochloride (C₆H₇ClF₂N₂) .

- Electron-Withdrawing Groups: Nitro (-NO₂) groups, as in 4-bromo-2-nitrophenylhydrazine hydrochloride (C₆H₇BrClN₃O₂), further increase electrophilicity but reduce solubility in polar solvents due to increased molecular weight and hydrophobicity .

Physical Properties

Key data for select compounds are summarized below:

- Melting Points : The presence of chlorine and fluorine (e.g., 3-chloro-4-fluorophenylhydrazine hydrochloride ) increases melting points due to stronger intermolecular halogen bonding . Bromine’s bulkiness may reduce crystallinity, explaining the lack of reported melting points for the dibromo derivative.

- Solubility: Methoxy groups (e.g., 4-methoxyphenylhydrazine hydrochloride) improve solubility in polar solvents like ethanol, whereas bromine or nitro groups reduce it .

Research Findings and Trends

- Synthetic Methods : Electron-rich arenes react efficiently with azodicarboxylates to form phenylhydrazines, as demonstrated for derivatives like 1,2-diphenylhydrazine .

- Stability : Brominated derivatives exhibit superior thermal stability compared to fluoro or chloro analogs, making them suitable for high-temperature reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.